molecular formula C12H14F3N3O B12869080 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12869080
M. Wt: 273.25 g/mol
InChI Key: KIJSDNVYUXPIFU-UHFFFAOYSA-N
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Description

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative characterized by an acetyl group at the 1-position and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 4-position of the piperazine ring. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing receptor-binding interactions in pharmacological contexts .

Properties

Molecular Formula

C12H14F3N3O

Molecular Weight

273.25 g/mol

IUPAC Name

1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C12H14F3N3O/c1-9(19)17-4-6-18(7-5-17)11-3-2-10(8-16-11)12(13,14)15/h2-3,8H,4-7H2,1H3

InChI Key

KIJSDNVYUXPIFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves several synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to form the desired piperazine derivative .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that piperazine derivatives, including 1-acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, exhibit moderate antitumor activity. For instance, compounds derived from piperazine structures have shown effectiveness against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901) with notable inhibitory concentrations .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that piperazine derivatives can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations comparable to conventional antibiotics .

Pain Management

This compound has been investigated as a potential antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. A study characterized a related compound that demonstrated significant antitussive effects by inhibiting TRPV1-mediated responses in guinea pigs, suggesting that similar piperazine derivatives could be developed for pain management therapies .

Autoimmune Diseases

There is emerging interest in the use of piperazine compounds for treating autoimmune diseases. A patent describes novel piperazine derivatives that may modulate immune responses effectively, indicating the potential for this compound to contribute to this field .

Case Studies and Research Findings

StudyCompound TestedFindings
Piperazine derivativesModerate antitumor activity against HeLa and SGC-7901 cells.
TRPV1 antagonistSignificant reduction in cough reflex in guinea pig models.
Piperazine derivativesPotential applications in autoimmune disease treatment.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Substituent on Piperazine (R1) Pyridine Substituent (R2) Molecular Weight (g/mol) Melting Point (°C) LogP*
1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (Target) Acetyl 5-(Trifluoromethyl) ~336.32† N/A‡ ~1.8§
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl 5-(Trifluoromethyl) 530.0 241–242 4.2¶
1-(Diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Diphenylmethyl 5-(Trifluoromethyl) 397.44 N/A 5.1**
1-[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Tetrahydro-2H-pyran-4-yl-piperidinyl 5-(Trifluoromethyl) 425.5†† N/A 2.9††
1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) (4-Aminophenyl)ethyl 3-(Trifluoromethyl)phenyl 365.4 N/A 3.8

Predicted using fragment-based methods. †Calculated based on molecular formula (C₁₆H₁₅F₃N₄O). ‡Not reported in evidence. §Estimated using (pKa ~6.47 suggests moderate lipophilicity). ¶Higher LogP due to chlorinated benzoyl group. *Increased lipophilicity from diphenylmethyl group. ††Lower LogP due to polar tetrahydropyran moiety.

Key Observations :

  • Polarity : The acetyl group in the target compound reduces lipophilicity (LogP ~1.8) compared to benzoyl (LogP ~4.2 in 8b) or diphenylmethyl (LogP ~5.1 in ) derivatives, enhancing aqueous solubility.
  • Thermal Stability : Compounds with rigid aromatic substituents (e.g., 8b) exhibit higher melting points (>200°C) due to crystalline packing, whereas flexible alkyl/heterocyclic groups (e.g., tetrahydro-2H-pyran in ) lower melting points .
  • Electron Effects : The 5-(trifluoromethyl)pyridin-2-yl group consistently provides electron-withdrawing effects, stabilizing the piperazine ring and modulating receptor-binding interactions across analogs .

Key Observations :

  • Insecticidal Activity : Pyridinyl-substituted piperazines (e.g., PAPP derivatives) show superior insecticidal activity over phenyl analogs, attributed to enhanced binding to serotonin receptors in pests .
  • Pharmacological Targets : The 5-(trifluoromethyl)pyridin-2-yl group is a recurring motif in CNS-targeting compounds (e.g., dopamine D3 ligands), where its electron-withdrawing nature optimizes receptor affinity .
  • Linker Flexibility : Compounds with ketone or amide linkers (e.g., 8b, 13) exhibit higher potency than those with rigid aromatic systems, suggesting conformational adaptability is critical for target engagement .

Key Observations :

  • Coupling Efficiency : DABCO/Ca(NTf₂)₂-mediated methods () achieve higher yields (~86%) for piperazine derivatives compared to traditional WSC·HCl/HOBt protocols (~75%) .
  • Purification: Normal-phase chromatography (e.g., 10% methanol/DCM) is widely employed for isolating trifluoromethylpyridinyl-piperazines due to their moderate polarity .

Biological Activity

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No: 1286142-85-5) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance pharmacological properties. The following sections will explore its synthesis, biological activity, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with trifluoromethyl-substituted pyridine compounds. Various synthetic routes have been explored to optimize yield and purity, with a focus on maintaining the structural integrity of the active components.

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research highlights include:

  • Cytotoxicity : In vitro assays demonstrated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Mechanism of Action : The presence of the piperazine moiety enhances interaction with cellular targets involved in tumor growth and proliferation.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly as a potential treatment for neurodegenerative diseases such as Alzheimer's:

  • Cholinesterase Inhibition : It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmitter degradation. This inhibition may contribute to increased acetylcholine levels in the brain, which is beneficial for cognitive function.

Anti-inflammatory Activity

This compound shows promise as an anti-inflammatory agent:

  • Inhibition of COX Enzymes : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Research Findings and Case Studies

StudyFindings
Sivaramakarthikeyan et al. Demonstrated significant anti-inflammatory activity comparable to standard drugs like diclofenac.Suggests potential use as an anti-inflammatory agent.
Liu et al. Reported cytotoxic effects against FaDu hypopharyngeal tumor cells, better than reference drug bleomycin.Indicates effectiveness in cancer therapy.
Recent Pharmacological Evaluation Showed dual inhibition of AChE and BuChE, enhancing cognitive function in models of Alzheimer’s disease.Supports potential neuroprotective applications.

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